4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol is a chemical compound with the molecular formula C10H14BrNOS. It is a derivative of piperidin-4-ol, featuring a bromothiophene group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 4-bromothiophene-2-carbaldehyde with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-one.
Reduction: Formation of 4-((4-Thiophen-2-yl)methyl)piperidin-4-ol.
Substitution: Formation of 4-((4-Aminothiophen-2-yl)methyl)piperidin-4-ol.
Scientific Research Applications
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like HIV.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it may act as an antagonist at certain receptors, blocking the binding of natural ligands and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Chlorothiophen-2-yl)methyl)piperidin-4-ol
- 4-((4-Fluorothiophen-2-yl)methyl)piperidin-4-ol
- 4-((4-Methylthiophen-2-yl)methyl)piperidin-4-ol
Uniqueness
4-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C10H14BrNOS |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H14BrNOS/c11-8-5-9(14-7-8)6-10(13)1-3-12-4-2-10/h5,7,12-13H,1-4,6H2 |
InChI Key |
IPGXBKPGRJUDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CS2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.